2-N,N-Di-n-propylamino-4,7-dimethoxyindan is a chemical compound with the molecular formula CHN O and a molecular weight of 275.41 g/mol. This compound is categorized under the class of indane derivatives, specifically featuring a dimethoxy group and a di-n-propylamino substituent. It has been studied for its potential pharmacological activities, particularly its effects on dopaminergic systems in the brain.
The compound is derived from 2-amino-4,7-dimethoxyindan, which has been explored in various studies for its dopaminergic activity. The classification of this compound places it within the broader category of psychoactive substances, particularly those acting on dopamine receptors. Research indicates that derivatives of this compound can exhibit varying degrees of activity at central and peripheral dopamine receptors, making it relevant in pharmacological contexts related to neuropharmacology and behavioral studies .
The synthesis of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan typically involves several steps:
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 2-N,N-Di-n-propylamino-4,7-dimethoxyindan features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and stereochemistry .
2-N,N-Di-n-propylamino-4,7-dimethoxyindan can participate in various chemical reactions:
These reactions are essential for understanding both the therapeutic potential and safety profile of the compound.
The mechanism of action for 2-N,N-Di-n-propylamino-4,7-dimethoxyindan primarily involves modulation of dopaminergic activity:
This mechanism highlights its relevance in neuropharmacology and potential therapeutic uses.
Additional analyses like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into functional groups present and confirm molecular identity .
2-N,N-Di-n-propylamino-4,7-dimethoxyindan has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research efforts.
RDS-127 (2-N,N-Di-n-propylamino-4,7-dimethoxyindan) exhibits a distinctive and selective binding profile for dopamine (DA) receptors, setting it apart from classical catecholaminergic agonists like apomorphine. This profile is characterized by a marked preference for specific receptor subtypes and states.
RDS-127 demonstrates nanomolar affinity for specific high-affinity binding sites associated with dopamine autoreceptors. In rat striatal membrane preparations, it potently displaces the radioligand [³H]apomorphine (a non-selective DA agonist), indicating significant affinity for these sites (IC₅₀ in the nanomolar range) [1] [5]. Crucially, significantly higher concentrations of RDS-127 were required to displace ligands binding predominantly to postsynaptic receptors, such as the antagonist [³H]spiperone (associated with D₂-like receptors) or [³H]rauwolscine (an α₂-adrenoceptor ligand with affinity for some DA receptors) [1] [3] [5]. This differential displacement profile provides strong biochemical evidence for RDS-127's preferential interaction with presynaptic autoreceptors compared to many postsynaptic DA receptors. Its binding profile suggested it was a potent, long-acting, non-ergot, non-catechol dopamine receptor agonist with a unique selectivity pattern [1] [5] [6].
Direct comparative binding studies quantified RDS-127's selectivity. While apomorphine, RDS-127, and the structurally related compound JMC-181 all displaced [³H]apomorphine from rat striatal membranes with nanomolar potency, their affinities for sites labeled by [³H]spiperone or [³H]rauwolscine differed substantially. RDS-127 required concentrations orders of magnitude higher to effectively displace these latter ligands compared to its potency in displacing [³H]apomorphine [1] [3] [5]. This pattern contrasted with apomorphine, which showed less discrimination between the different binding sites. The data is summarized in Table 1 below.
Table 1: Comparative Receptor Binding Profiles of RDS-127, Apomorphine, and JMC-181 [1] [3] [5]
Compound | Displacement of [³H]Apomorphine (High-Affinity Sites) | Displacement of [³H]Spiperone (D₂-like Postsynaptic) | Displacement of [³H]Rauwolscine |
---|---|---|---|
RDS-127 | Nanomolar (High) | Micromolar (Low/Weak) | Micromolar (Weak) |
Apomorphine (APO) | Nanomolar (High) | Nanomolar (Moderate) | Nanomolar (Moderate) |
JMC-181 | Nanomolar (High) | Micromolar (Weak/Inact.) | Not Reported |
Beyond binding affinity, the functional efficacy of RDS-127 at different dopamine receptor subtypes and pathways reveals its unique pharmacological character as a selective autoreceptor agonist.
A key functional distinction of RDS-127 from apomorphine is its lack of activity at dopamine receptors positively coupled to adenylate cyclase (historically termed D₁ receptors). In the carp retina model, a preparation rich in postsynaptic D₁ receptors, apomorphine produced a concentration-dependent increase in cyclic AMP production. In stark contrast, RDS-127 (and JMC-181) were completely inactive in stimulating adenylate cyclase activity at concentrations up to 300 µM [1] [3] [5]. This profound functional inactivity demonstrates that RDS-127 lacks significant agonist efficacy at postsynaptic D₁ receptors, consistent with its weak binding to sites linked to this effector system.
Multiple lines of functional evidence confirm RDS-127's selectivity for activating dopamine autoreceptors within the nigrostriatal pathway:
Table 2: Functional Profile of RDS-127 Demonstrating Autoreceptor Selectivity [1] [3] [5]
Functional Assay | RDS-127 Effect | Comparison to Apomorphine (APO) | Interpretation (Mechanism) |
---|---|---|---|
Carp Retina cAMP Accumulation (D₁ postsynaptic) | No Effect (up to 300 µM) | APO potently stimulates | Lacks D₁ postsynaptic agonist activity |
SNc Neuron Firing Rate | Potent Decrease (ID₁₀₀ = 40 nmol/kg i.v.) | APO decreases firing | Potent Somatodendritic Autoreceptor Agonist |
SNr Neuron Firing Rate | No Decrease or Increase | APO decreases firing (non-selectively) | Selectivity for DA Neurons (Autoreceptors) |
Inhibition of Striatal DOPA Accum. (GBL Model) | Potent Inhibition (7x more potent than APO in caudate) | Less potent than RDS-127 in caudate | Potent Nerve Terminal Autoreceptor Agonist |
Contralateral Rotation (6-OHDA lesioned rats) | Weak Stimulation (Approx. 8x less potent than APO) | Potent stimulation | Weak Agonist at Supersensitive Postsynaptic Receptors |
Locomotor Stimulation (Higher Doses) | Stimulation (3x more potent, 4x longer duration than APO) | Less potent and shorter duration stimulation | Complex: Enhanced efficacy/stability, potential network effects |
All Effects | Blocked by DA Receptor Antagonists | Blocked by DA antagonists | Dopamine Receptor-Mediated Effects |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7